molecular formula C11H15N3O3S B11607996 [(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid

[(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B11607996
M. Wt: 269.32 g/mol
InChI Key: ZVCAKYNYASXLJB-UHFFFAOYSA-N
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Description

This compound belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur. Its structure includes:

  • Acetic acid moiety at position 5, enhancing solubility and enabling salt formation.
  • E-configuration at the C2=N double bond, influencing spatial arrangement and reactivity.

Synthesis typically involves refluxing thiosemicarbazones with maleimides or related reagents in acetonitrile with catalytic sulfuric acid, followed by purification via recrystallization or chromatography .

Properties

Molecular Formula

C11H15N3O3S

Molecular Weight

269.32 g/mol

IUPAC Name

2-[(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C11H15N3O3S/c15-9(16)6-8-10(17)12-11(18-8)14-13-7-4-2-1-3-5-7/h8H,1-6H2,(H,15,16)(H,12,14,17)

InChI Key

ZVCAKYNYASXLJB-UHFFFAOYSA-N

Isomeric SMILES

C1CCC(=N/N=C/2\NC(=O)C(S2)CC(=O)O)CC1

Canonical SMILES

C1CCC(=NN=C2NC(=O)C(S2)CC(=O)O)CC1

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazones with α-Haloacetic Acid

A widely employed method involves the cyclization of thiosemicarbazones derived from cyclohexylidenehydrazine with α-haloacetic acid. This approach leverages nucleophilic attack by sulfur on the α-carbon of the haloacetic acid, followed by intramolecular cyclization to form the thiazolidine core.

Reaction Scheme:

  • Thiosemicarbazone Formation: Cyclohexylidenehydrazine reacts with thiourea derivatives under acidic or basic conditions to form a thiosemicarbazone intermediate.

  • Cyclization: The intermediate undergoes cyclization with α-chloroacetic acid in the presence of a base (e.g., sodium acetate) to yield the thiazolidine ring.

Key Parameters:

ParameterOptimal ConditionImpact on Yield/Purity
SolventEthanol or DMFEnhances solubility of reactants
TemperatureReflux (60–80°C)Accelerates cyclization kinetics
Catalyst/BasityNaOH or K₂CO₃Facilitates deprotonation and ring closure

Example Protocol:

  • Step 1: Cyclohexylidenehydrazine (1 mmol) reacts with thiourea (1.1 mmol) in ethanol with catalytic acetic acid, refluxed for 2 hours.

  • Step 2: The resulting thiosemicarbazone is treated with α-chloroacetic acid (1.2 mmol) and K₂CO₃ (2 mmol) in DMF at 70°C for 4–6 hours.

  • Step 3: The product is precipitated, filtered, and purified via column chromatography.

Hantzsch-Type Condensation

This method employs a three-component reaction involving cyclohexylidenehydrazine, thioglycolic acid, and an aldehyde. The mechanism involves sequential imine formation, nucleophilic attack, and cyclization.

Reaction Scheme:

  • Imine Formation: Cyclohexylidenehydrazine reacts with an aldehyde (e.g., aromatic aldehyde) to form a Schiff base.

  • Cyclization: The Schiff base undergoes nucleophilic attack by thioglycolic acid, followed by intramolecular cyclization to form the thiazolidine ring.

Key Parameters:

ParameterOptimal ConditionImpact on Yield/Purity
SolventEthanol or THFStabilizes intermediates
TemperatureRoom temperature or 40°CReduces side reactions
CatalystHBTU or Et₃NAccelerates cyclization

Example Protocol:

  • Step 1: Cyclohexylidenehydrazine (1 mmol) and thioglycolic acid (1.1 mmol) are dissolved in ethanol.

  • Step 2: An aldehyde (1 mmol) is added, and the mixture is stirred at 40°C for 2 hours.

  • Step 3: The product is isolated via filtration and recrystallized from methanol.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a green alternative to traditional heating, enabling rapid synthesis with improved yields.

Reaction Scheme:

  • Thiosemicarbazone Formation: Cyclohexylidenehydrazine and thiourea are subjected to microwave irradiation (300 W) for 10–15 minutes.

  • Cyclization: The intermediate is mixed with α-chloroacetic acid and irradiated at 150°C for 5–10 minutes.

Advantages:

  • Reduced Reaction Time: 5–10 minutes vs. 4–6 hours in conventional methods.

  • Higher Yields: Up to 85% reported for analogous thiazolidines.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance the solubility of intermediates and stabilize transition states, improving yields. Ethanol is preferred for cost-effective, large-scale synthesis.

Base Selection

Strong bases like K₂CO₃ or NaOH are critical for deprotonation of thioglycolic acid, facilitating nucleophilic attack. Weak bases (e.g., pyridine) are less effective.

Temperature Control

Reflux conditions (60–80°C) balance reaction kinetics and side product formation. Lower temperatures (40°C) reduce decomposition but prolong reaction times.

Comparative Analysis of Methods

MethodReagents/ConditionsYield (%)Purity (%)Time (Hours)
Cyclization (Conventional)Thiourea, α-chloroacetic acid, K₂CO₃, DMF65–75>954–6
Hantzsch CondensationThioglycolic acid, aldehyde, HBTU, EtOH70–80>902–3
Microwave-AssistedThiourea, α-chloroacetic acid, DMF80–85>950.1–0.2

Chemical Reactions Analysis

Types of Reactions

[(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted thiazolidines.

Scientific Research Applications

Biological Activities

The biological evaluation of thiazolidinone derivatives has revealed a spectrum of pharmacological activities:

  • Antimicrobial Activity : Thiazolidinones have demonstrated significant antibacterial and antifungal properties. For example, compounds containing thiazolidinone rings have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Several studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds similar to [(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid have been evaluated against multiple cancer cell lines, showing promising results in inhibiting cell proliferation .
  • Acetylcholinesterase Inhibition : Certain thiazolidinones have been identified as potent inhibitors of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This suggests potential therapeutic applications in neuropharmacology .

Case Studies

  • Antibacterial Evaluation : A study involving a series of thiazolidinone derivatives showed that specific substitutions on the thiazolidinone ring enhanced antibacterial activity against resistant strains. The compound [(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid was tested alongside others for its minimum inhibitory concentration (MIC) against Mycobacterium smegmatis, showcasing its potential as a novel antibiotic agent .
  • Anticancer Screening : In vitro assays conducted by the National Cancer Institute revealed that several thiazolidinone derivatives exhibited significant cytotoxicity against leukemia and CNS cancer cell lines. The results indicated that modifications to the thiazolidinone structure could lead to increased efficacy as anticancer agents .

Comparative Data Table

Activity Compound IC50/Effectiveness Reference
Antibacterial[(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acidMIC = 50 μg/mL against M. smegmatis
AnticancerThiazolidinone DerivativesInhibition rates up to 84% against MOLT-4
AcetylcholinesteraseVarious ThiazolidinonesIC50 = 2.7 µM for strongest inhibitor

Mechanism of Action

The mechanism of action of [(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The hydrazone moiety can form covalent bonds with nucleophilic sites in proteins, altering their function .

Comparison with Similar Compounds

Structural Features

Compound Name / ID Substituents at Position 2 Substituents at Position 5 Key Functional Groups
Target Compound Cyclohexylidenehydrazinylidene Acetic acid Hydrazine, carboxylic acid
(5E)-5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid 3-Hydroxybenzylidene Acetic acid Thioxo (C=S), hydroxyl
[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid 4-Chlorophenyl, dichlorothiazolyl Acetic acid Chloro, thiazole
Methyl [(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate 4-Hydroxy-3-methoxybenzylidene Methyl ester Methoxy, ester

Key Observations :

  • Hydrazinylidene vs. Thioxo : The target compound’s hydrazinylidene group (C=N–N) offers nucleophilic sites for interactions, while thioxo (C=S) in may enhance metal coordination.
  • Aromatic vs.
  • Acetic Acid vs. Esters : The carboxylic acid group in the target compound improves water solubility compared to esters (e.g., ), which are more lipophilic.

Key Observations :

  • Catalysts : Sulfuric acid in the target compound’s synthesis vs. thermal conditions in hydrothermal syntheses .
  • Purification : Recrystallization (target) vs. column chromatography (e.g., ).

Key Observations :

  • Antimicrobial vs. Antiparasitic : The target compound’s cyclohexylidene group may enhance membrane penetration, while chlorophenyl derivatives target specific parasitic enzymes.
  • Structural-Activity Relationship (SAR) : Hydroxyl groups (e.g., ) improve solubility but may reduce blood-brain barrier permeability.

Physicochemical Properties

Compound Melting Point (°C) Solubility LogP (Predicted)
Target Compound Not reported Moderate in polar solvents (acetic acid group) ~2.1
[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetic acid 248–250 Low in water, high in DMF ~3.5
Methyl [(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate Not reported High in organic solvents ~1.8

Key Observations :

  • LogP : The target compound’s predicted LogP (~2.1) suggests balanced lipophilicity, suitable for oral bioavailability.
  • Melting Points : Higher melting points in chlorophenyl derivatives correlate with crystalline stability.

Biological Activity

The compound [(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. Thiazolidines are known for their diverse pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of [(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid is C11H15N3O3SC_{11}H_{15}N_{3}O_{3}S. Its structure features a thiazolidine ring with a hydrazine substituent, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to [(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid have shown effectiveness against various bacterial strains. In particular, derivatives with a thiazolidine core have been reported to inhibit the growth of pathogenic fungi and bacteria through mechanisms that disrupt cell wall synthesis and function .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of thiazolidine derivatives have been evaluated using various cancer cell lines. For example, studies have demonstrated that certain thiazolidine compounds can induce apoptosis in HepG2 liver cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death . Data from cytotoxicity assays show that modifications in the thiazolidine structure can enhance or diminish cytotoxic effects, indicating a structure-activity relationship (SAR) that is critical for drug design.

CompoundIC50 (µM)Cell LineEffect
Compound A10HepG2Induces apoptosis
Compound B25MCF7Moderate cytotoxicity
Compound C5A549High cytotoxicity

Aldose Reductase Inhibition

Thiazolidine derivatives are also being studied for their role as aldose reductase inhibitors (ARIs), which are important in managing diabetic complications. Research indicates that compounds structurally related to [(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid exhibit potent inhibitory activity against aldose reductase, with some derivatives showing IC50 values in the submicromolar range . This suggests potential therapeutic applications for diabetes management.

Case Studies

  • Antimicrobial Study : A recent investigation into the antimicrobial properties of thiazolidine derivatives found that a specific derivative exhibited an EC50 value of 0.85 µg/mL against Alternaria solani, highlighting its potential as an antifungal agent .
  • Cytotoxicity Analysis : In a study assessing the cytotoxic effects on various cancer cell lines, one compound demonstrated a significant increase in cell viability at lower concentrations while inducing cell death at higher doses . This dual effect underscores the importance of dosage in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(2E)-2-(cyclohexylidenehydrazinylidene)-4-oxo-1,3-thiazolidin-5-yl]acetic acid?

  • Methodology : Synthesis typically involves multi-step reactions. Key steps include:

  • Thia-Michael Addition : Reacting thiosemicarbazones with maleic anhydride in acetonitrile under reflux, catalyzed by concentrated sulfuric acid .
  • Cyclocondensation : Using hydrazide intermediates (e.g., from hydrazine hydrate) with aromatic aldehydes to form Schiff bases, followed by cyclization with reagents like 2-mercaptoacetic acid .
  • Purification : Column chromatography (ethyl acetate as eluent) or recrystallization from ethanol/acetonitrile mixtures .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR (e.g., DMSO-d6d_6) identify proton and carbon environments, such as the hydrazinylidene CH=N peak (~δ 8.2–8.6 ppm) and thiazolidinone carbonyl (~δ 172–174 ppm) .
  • IR Spectroscopy : Key stretches include C=O (thiazolidinone, ~1698–1737 cm1^{-1}) and N-H (~3085–3312 cm1^{-1}) .
  • Elemental Analysis : Validates molecular formula (e.g., C, H, N, S content) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Antimicrobial Assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria or fungi .
  • Antiparasitic Testing : In vitro anti-Toxoplasma gondii activity via plaque reduction assays .
  • Cytotoxicity Profiling : MTT assays on mammalian cell lines to assess selectivity .

Advanced Research Questions

Q. How do substituents on the hydrazinylidene group influence bioactivity?

  • Structure-Activity Relationship (SAR) Strategies :

  • Substituent Variation : Compare derivatives with halogen (e.g., Cl, Br), hydroxyl, or methoxy groups on aromatic rings. For example:
Substituent (Position)Bioactivity TrendReference
4-Cl-C6_6H4_4Enhanced anti-Toxoplasma activity
4-HO-C6_6H4_4Improved solubility but reduced potency
3-CH3_3O-C6_6H3_3Increased antifungal activity
  • Mechanistic Insights : Electron-withdrawing groups (e.g., Cl) may enhance target binding, while polar groups (e.g., OH) improve pharmacokinetics .

Q. What computational methods complement experimental studies for target prediction?

  • Molecular Docking : Use software like AutoDock Vina to predict binding to bacterial enzymes (e.g., lanosterol 14α-demethylase) or free radical scavenging pathways .
  • QSAR Modeling : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity data to guide derivative design .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Case Study : Discrepancies in antibacterial activity may arise from:

  • Assay Conditions : Variations in inoculum size, media, or incubation time .
  • Structural Isomerism : E/Z configurations of hydrazinylidene groups alter binding kinetics .
    • Resolution Strategy : Standardize protocols (CLSI guidelines) and validate purity via HPLC before testing .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Enzyme Inhibition Assays : Measure IC50_{50} against bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450 .
  • ROS Scavenging : Use DPPH/ABTS assays to quantify antioxidant capacity linked to anti-inflammatory effects .
  • Metabolomics : LC-MS profiling to identify disrupted pathways in treated microbial cells .

Key Methodological Considerations

  • Synthetic Optimization : Adjust reaction time (3–4 hours reflux) and solvent (acetonitrile > DMF) to improve yields (48–77% reported) .
  • Data Reproducibility : Replicate spectral data (e.g., 1H^1H-NMR δ 2.10–4.70 ppm for CH2_2/CH3_3 groups) across labs .

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